molecular formula C12H15NO B047146 4-Pentylphenyl isocyanate CAS No. 121503-84-2

4-Pentylphenyl isocyanate

Cat. No.: B047146
CAS No.: 121503-84-2
M. Wt: 189.25 g/mol
InChI Key: PWOKMYGXLFAPHI-UHFFFAOYSA-N
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Description

4-Pentylphenyl isocyanate (CAS 121503-84-2) is an aromatic monoisocyanate with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol. This compound serves as a versatile building block in organic synthesis and materials science research, particularly for introducing the isocyanate functional group into larger molecular structures. The reactivity of the isocyanate group (-N=C=O) is its defining characteristic. It acts as a powerful electrophile, readily undergoing addition reactions with nucleophiles such as alcohols and amines. Reaction with alcohols forms urethane (carbamate) linkages, while reaction with amines forms urea linkages. This makes this compound a valuable intermediate for synthesizing ureas, carbamates, and polyurethane derivatives for specialized polymer and materials science studies. The pentyl chain confers hydrophobic properties, which can be exploited to modify the solubility and thermal characteristics of the resulting compounds. Specifications & Handling: • CAS Number : 121503-84-2 • Molecular Formula : C12H15NO • Molecular Weight : 189.25 • Boiling Point : 204-205 °C • Density : 0.987 g/mL at 25 °C • Flash Point : >230 °F Safety Information: This compound is classified as hazardous. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), and H335 (May cause respiratory irritation). Strict safe laboratory practices and the use of appropriate personal protective equipment (PPE) are mandatory. It should be stored at 2-8°C. Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyanato-4-pentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-3-4-5-11-6-8-12(9-7-11)13-10-14/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOKMYGXLFAPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00412361
Record name 4-Pentylphenyl isocyanate
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Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121503-84-2
Record name 4-Pentylphenyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pentylphenyl isocyanate
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Advanced Synthetic Methodologies and Precursor Chemistry of 4 Pentylphenyl Isocyanate

Methodologies for Purification and High-Purity Synthesis of 4-Pentylphenyl Isocyanate

The synthesis of this compound, a crucial intermediate for various applications, necessitates robust purification strategies to achieve the high purity levels required for subsequent reactions, such as the formation of polyurethanes. erapol.com.aupur-chemicals.ro The manufacturing process, whether through phosgenation of 4-pentylaniline (B1581728) or non-phosgene routes, typically yields a crude product containing unreacted starting materials, by-products, and solvents. nih.govresearchgate.net Achieving high purity, often exceeding 99%, involves a combination of techniques, primarily distillation and crystallization, sometimes supplemented by chromatographic methods for analytical verification. acs.orggoogle.com

The primary precursor for the most common synthesis route is 4-pentylaniline. lookchem.comthermofisher.comchemdad.com This starting material can be synthesized through various organic reactions, and its purity is critical for the final product's quality. One method involves the reaction of methyl N-(4-tert-pentyl-phenyl)-carbamate with aniline (B41778) and methanol (B129727), followed by fractional distillation to yield 4-pentylaniline. prepchem.com

Synthesis of this compound from 4-Pentylaniline

The industrial production of aryl isocyanates like this compound predominantly relies on the phosgenation of the corresponding primary amine. nih.govpoliuretanos.com.br This process involves reacting 4-pentylaniline with phosgene (B1210022) (COCl₂) in an inert solvent. researchgate.netnih.gov The reaction is complex and can lead to the formation of various by-products. researchgate.net

Alternative, non-phosgene routes are actively researched to avoid the use of highly toxic phosgene. nih.govdigitellinc.com One such method involves the reaction of the arylamine with bis(trichloromethyl)carbonate in an organic solvent, which offers a safer process with high yields. google.com Another approach is the thermal decomposition of carbamates, which can be synthesized from the amine and dimethyl carbonate or urea (B33335). nih.govresearchgate.net

Regardless of the synthetic route, the crude isocyanate must undergo rigorous purification.

Distillation

Fractional distillation is a cornerstone technique for purifying isocyanates on an industrial scale. google.com The process separates compounds based on their different boiling points. For isocyanates, distillation is almost always performed under vacuum. google.comgoogleapis.com Lowering the pressure reduces the boiling point, which is crucial because isocyanates can decompose or polymerize at elevated temperatures, leading to yield loss and the formation of undesirable by-products like ureas, isocyanurates, and carbodiimides. researchgate.netgoogle.comoup.com

The purification process is often multi-staged. A first "coarse" distillation at a moderate vacuum (e.g., 1 to 120 mbar) can remove low-boiling components and the solvent. google.com This is followed by a "fine" distillation in one or more columns at a higher vacuum (e.g., 1 to 80 mbar) to isolate the pure isocyanate from high-boiling residues. google.comjustia.com

Melt Crystallization

Melt crystallization is a highly effective thermodynamic separation process for achieving ultra-high purity levels in organic compounds, including isocyanates. acs.orgacs.org This technique avoids the use of solvents and operates at lower temperatures than distillation, further minimizing thermal degradation. google.com Dynamic falling film melt crystallization has been successfully applied to separate isocyanate isomers, achieving purities as high as 99.3%. acs.orgacs.org

In this process, the crude this compound melt is cooled to form crystals on a surface. Since the crystal lattice of the pure compound is more stable and ordered, impurities are preferentially excluded and remain in the liquid melt. acs.org A subsequent "sweating" step, where the temperature is slightly raised, melts any remaining impurities trapped on the crystal surface, which are then drained away. The final pure crystals are then melted and collected. acs.org

Chromatographic Techniques

While not typically used for bulk industrial purification due to cost and scale limitations, chromatographic methods are invaluable for analytical purposes and small-scale, high-purity preparations. customs.go.jpsigmaaldrich.com Techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography–Tandem Mass Spectrometry (LC/MS/MS) are used to monitor reaction progress and assess the purity of the final product. customs.go.jpnih.gov For these analyses, the highly reactive isocyanate group is often derivatized to form a more stable compound, such as a urea, by reacting it with an amine like dibutylamine (B89481) (DBA). nih.gov

Gel permeation chromatography (GPC) can also be employed to separate isocyanate oligomers and prepolymers, although derivatization may be necessary to improve resolution. customs.go.jp

Investigation of Chemical Reactivity and Mechanistic Pathways of 4 Pentylphenyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

The primary reaction pathway for isocyanates is nucleophilic addition. The cumulative double bonds in the N=C=O group create an electron-deficient carbon atom, making it a prime target for nucleophiles. This fundamental reactivity is the cornerstone of polyurethane chemistry and other significant organic transformations.

The reaction between an isocyanate and a hydroxyl compound (an alcohol) yields a urethane (B1682113) (or carbamate) linkage. wikipedia.orgl-i.co.uk This exothermic addition reaction is the fundamental process in the production of polyurethanes. ebrary.net The reaction proceeds readily, and its rate is influenced by the structure of both the isocyanate and the alcohol. rwth-aachen.denih.gov

Thermodynamics: The formation of urethanes is a thermodynamically favorable process, characterized by a negative enthalpy of formation (ΔH). ebrary.net Literature values for the heat of formation typically range from -16 to -34 kcal/mol, with most data falling in the -22 to -25 kcal/mol range. ebrary.net This exothermicity is only slightly dependent on the structure of the alcohol (primary vs. secondary) or the isocyanate. ebrary.net The urethane bond can, however, undergo a reversion reaction back to the constituent isocyanate and alcohol at elevated temperatures, with the stability of the bond being dependent on the structure of the reactants. ebrary.net

Table 1: Enthalpy of Urethane Formation for Various Isocyanates and Alcohols This table presents data for phenyl isocyanate and related structures as a model for the reactivity of 4-Pentylphenyl isocyanate.

IsocyanateAlcoholEnthalpy of Formation (kcal/mol)
Phenyl isocyanaten-butyl alcohol-25.1
Phenyl isocyanateIsobutyl alcohol-24.1
Phenyl isocyanatesec-butyl alcohol-23.4
p-tolyl isocyanaten-butyl alcohol-24.7
p-tolyl isocyanateIsobutyl alcohol-23.9
p-tolyl isocyanatesec-butyl alcohol-23.6

Data sourced from reference ebrary.net.

The reaction between isocyanates and alcohols is subject to auto-catalysis, where the reactants themselves or the urethane product can accelerate the reaction rate. mdpi.com It has been observed that the reaction order with respect to the alcohol concentration is often greater than one, particularly at high concentrations, which suggests the involvement of alcohol molecules in the catalytic process. nih.gov

Computational and experimental studies have proposed several auto-catalytic mechanisms:

Alcohol as a Catalyst: One or more additional alcohol molecules can participate in the transition state, forming a 6- or 8-membered ring that facilitates a concerted proton transfer. rwth-aachen.denih.govresearchgate.net This lowers the activation energy of the reaction compared to the non-catalytic pathway.

Isocyanate as a Catalyst: Recent computational studies suggest that isocyanates may also act as auto-catalysts, particularly when present in excess. rwth-aachen.denih.govmdpi.com This mechanism involves the formation of a non-covalent isocyanate dimer that reacts with the alcohol through a six-centered transition state to form an allophanate (B1242929) intermediate, which then decomposes to the urethane and regenerates an isocyanate molecule. mdpi.com

Urethane as a Catalyst: The formed urethane product can also exhibit auto-catalytic activity, participating in the transition state to facilitate proton transfer. nih.gov

Quantum chemical studies confirm that urethane formation reactions are likely to proceed via mechanisms where alcohol molecules act as auto-catalysts. researchgate.net The reaction is believed to proceed via the addition of the alcohol's hydroxyl group to the C=N bond of the isocyanate, rather than the C=O bond, due to significantly lower activation barriers. rwth-aachen.denih.gov

The structure of both the hydroxyl compound and the isocyanate has a profound impact on the kinetics of urethane formation.

Structure of the Hydroxyl Compound: The reactivity of alcohols generally follows the order: primary > secondary > tertiary. This is primarily due to steric hindrance, which impedes the approach of the nucleophilic oxygen to the electrophilic carbon of the isocyanate. Furthermore, the acidity of the hydroxyl group plays a role; for instance, phenolic hydroxyl groups are significantly less reactive than aliphatic hydroxyl groups towards isocyanates. semanticscholar.org This lower reactivity is attributed to their higher acidity and steric effects. semanticscholar.org

Structure of the Isocyanate: For this compound, the pentyl group is an alkyl substituent on the phenyl ring. Alkyl groups are weakly electron-donating, which slightly reduces the electrophilicity of the isocyanate carbon compared to unsubstituted phenyl isocyanate, potentially leading to a slightly lower reaction rate. The position of the substituent (para in this case) also influences reactivity.

Table 2: Initial Reaction Rate Constants for Urethane Formation with Phenyl Isocyanate This table uses phenyl isocyanate as a model to demonstrate the effect of catalysts and temperature on reaction rates.

CatalystTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)
DABCO250.001838.6
DABCO350.003438.6
DABCO450.005838.6
1,2-DMI250.001142.4
1,2-DMI350.002242.4
1,2-DMI450.004142.4
NEM250.000745.8
NEM350.001545.8
NEM450.002845.8

Data adapted from reference researchgate.net. Catalysts are 1,4-diazabicyclo[2.2.2]octane (DABCO), 1,2-dimethylimidazole (B154445) (1,2-DMI), and N-ethylmorpholine (NEM).

Isocyanates react readily with primary and secondary amines to form substituted ureas. wikipedia.org This reaction is typically much faster than the corresponding reaction with alcohols and usually does not require a catalyst. commonorganicchemistry.com The reaction of this compound with an amine involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group. researchgate.net This leads to the formation of a urea (B33335) linkage. researchgate.net The reaction is generally carried out in a suitable solvent like THF or DCM at room temperature. commonorganicchemistry.com

The high rate of the isocyanate-amine reaction is a critical factor in the chemistry of polyureas and in polyurethane systems where amines may be present as impurities or additives. researchgate.net

Urethane Formation: Kinetics and Thermodynamics of Reaction with Hydroxyl Compounds

Cycloaddition Reactions Leading to Heterocyclic Compounds

In addition to nucleophilic addition, isocyanates can participate in cycloaddition reactions to form various heterocyclic compounds. The C=N and C=O double bonds of the isocyanate group can act as dienophiles or dipolarophiles in reactions such as [2+2], [3+2], and [4+2] cycloadditions. westmont.edumdpi.com These reactions are valuable for synthesizing complex cyclic structures.

A significant cycloaddition reaction involving isocyanates is their reaction with epoxides (oxiranes) to produce oxazolidin-2-one derivatives. beilstein-journals.org This transformation is a synthetically useful method for constructing this important heterocyclic motif, which is found in various pharmaceuticals. nih.gov

The reaction typically involves the cycloaddition of the isocyanate with the epoxide, often mediated by a catalyst at elevated temperatures. nih.gov For example, the reaction can be catalyzed by Lewis acids or bases. One method involves using a catalyst system like LiBr solubilized by tributylphosphine (B147548) oxide in a high-boiling solvent such as xylene. nih.gov The mechanism is thought to proceed via an asynchronous concerted pathway. nih.gov The reaction of this compound with an appropriate epoxide, such as glycidol (B123203) or its derivatives, would lead to the corresponding N-(4-pentylphenyl) oxazolidinone derivative.

Pathways for Other Heterocycle Formation Utilizing Isocyanate Reactivity

The isocyanate group (-N=C=O) of this compound is a versatile functional group that participates in a variety of chemical transformations beyond simple additions of nucleophiles. Its reactivity allows for the synthesis of various heterocyclic compounds through cycloaddition and cyclization reactions. The reactivity mirrors that of other aryl isocyanates, where the electron distribution in the NCO group makes it susceptible to reactions that form stable ring structures.

Key pathways for heterocycle formation involving this compound include:

Dimerization to Uretidiones: In the presence of specific catalysts, such as phosphines, this compound can undergo a [2+2] cycloaddition with another molecule of itself to form a four-membered uretidione ring. This reaction is typically reversible.

Trimerization to Isocyanurates: A more common and generally more stable product is the six-membered isocyanurate ring, formed from the cyclotrimerization of three isocyanate molecules. This reaction is promoted by a wide range of catalysts, including tertiary amines, metal carboxylates, and alkoxides. The resulting polyisocyanurate structures are known for their thermal stability.

Reaction with Imines to form Triazinediones: this compound can react with compounds containing C=N double bonds, such as imine bases (e.g., DBU, DBN). This process can lead to the formation of six-membered triazinedione heterocycles through a formal cycloaddition mechanism. rsc.org

[6+2] Cycloaddition Reactions: In more complex transformations, aryl isocyanates can participate in higher-order cycloadditions. For example, reactions with 2-vinylazetidines can proceed via a [6+2] cycloaddition to yield eight-membered cyclic ureas under mild, catalyst-free conditions. nih.gov

These reactions highlight the utility of this compound not just as a monomer for polymers, but also as a building block in synthetic organic chemistry for the creation of diverse heterocyclic systems.

Polymerization Mechanisms Involving this compound

This compound can undergo polymerization through different mechanistic pathways, primarily dictated by the reaction conditions, co-reactants, and catalysts employed. The two principal mechanisms are chain-growth and step-growth polymerization.

Elucidation of Chain Growth Polymerization Processes

While less common for isocyanates than step-growth polymerization, chain-growth processes offer pathways to polymers with controlled molecular weights and narrow polydispersity indices (PDI). acs.org In chain-growth polymerization, monomer molecules add sequentially to a limited number of active sites on a growing polymer chain. wikipedia.org

A significant example of this is the living anionic polymerization of isocyanates. researchgate.net This process is typically initiated at very low temperatures (e.g., -98 °C) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) using potent initiators such as sodium-based amides or alkoxides. acs.orgacs.org For this compound, the mechanism would proceed as follows:

Initiation: The anionic initiator attacks the electrophilic carbon of the isocyanate group, forming an active amidate anion.

Propagation: The anionic chain end rapidly adds successive this compound monomers. The living nature of the polymerization is maintained by stabilizing the propagating chain end to prevent side reactions, such as trimerization. researchgate.net

Termination: The polymerization proceeds until the monomer is consumed, and the "living" anionic chain ends can be intentionally terminated with a quenching agent.

This method allows for the synthesis of well-defined poly(this compound) with predictable molecular weights based on the monomer-to-initiator ratio and low PDI values, often below 1.2. acs.org

Furthermore, certain catalytic systems used in polyurethane synthesis can shift the mechanism from a classic step-growth process towards one with chain-growth characteristics. rsc.org Adducts formed from isocyanates and imine bases can also serve as thermal initiators for radical polymerizations, another form of chain-growth reaction. rsc.org

Analysis of Step-Growth Polymerization Characteristics

Step-growth polymerization is the most conventional mechanism for producing polymers from isocyanates. This process involves the reaction between bifunctional or multifunctional monomers to first form dimers, then trimers, and progressively larger oligomers, which eventually combine to form long polymer chains.

When this compound reacts with a difunctional co-monomer such as a diol (e.g., 1,4-butanediol) or a diamine, it forms polyurethanes and polyureas, respectively. The key characteristics of this mechanism are:

Monomer Consumption: The monomer is consumed rapidly at the early stages of the reaction to form small oligomers.

Molecular Weight Evolution: The polymer's molecular weight increases slowly and remains relatively low until the very final stages of the reaction. High molecular weight polymer is only achieved at very high monomer conversion (typically >99%).

Reaction Stoichiometry: A precise stoichiometric balance between the isocyanate and co-reactant functional groups is crucial. An excess of either reactant limits the final molecular weight.

Polydispersity Index (PDI): Step-growth polymerizations typically produce polymers with a broad molecular weight distribution, with a theoretical PDI approaching 2.

The relationship between the degree of polymerization (Xn) and monomer conversion (p) is described by the Carothers equation: Xn = 1 / (1 - p) . This equation mathematically demonstrates the necessity for near-quantitative conversion to achieve a high degree of polymerization.

CharacteristicChain-Growth PolymerizationStep-Growth Polymerization
Monomer Consumption Gradual consumption throughout the reaction.Rapid consumption at the beginning of the reaction.
Molecular Weight High molecular weight polymer is formed early on.Molecular weight increases slowly until high conversion is reached.
Initiator/Catalyst Requires an initiator to create active centers.May be catalyzed but does not require an initiator.
Active Species A small number of active centers exist at any given time.Any two oligomers or monomers can react.
Polydispersity Index (PDI) Can be very low (e.g., 1.05–1.2) for living polymerizations.Typically broad, approaching a value of 2.

Theoretical and Computational Chemistry Studies of this compound Reactivity

Theoretical and computational methods provide powerful insights into the reactivity, kinetics, and mechanisms of chemical reactions at the molecular level. For this compound, these studies can elucidate reaction pathways and predict material properties.

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to investigate the mechanisms of isocyanate reactions. rsc.orgchemrxiv.org For a molecule like this compound, these calculations can provide detailed information that is difficult to obtain experimentally.

A typical computational study on the reaction of this compound with an alcohol (urethane formation) would involve:

Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates, transition states, and products.

Transition State Search: Locating the transition state structure connecting reactants and products and calculating the energy barrier (activation energy) of the reaction. Studies on the analogous phenyl isocyanate reacting with methanol (B129727) associates show the reaction proceeds through a late asymmetric cyclic transition state. researchgate.net

Thermodynamic Analysis: Determining the enthalpy, entropy, and Gibbs free energy of the reaction to predict its spontaneity and favorability. researchgate.net

Analysis of Substituent Effects: Investigating how the electron-donating nature of the para-pentyl group influences the charge distribution on the NCO group and, consequently, its reactivity compared to unsubstituted phenyl isocyanate.

These calculations can accurately predict reaction pathways, helping to understand catalytic effects and solvent influences on the reaction rate and mechanism. pleiades.onlinenih.gov

Computational MethodInformation ObtainedApplication to this compound
Density Functional Theory (DFT) (e.g., B3LYP) Optimized molecular geometries, reaction energy barriers, vibrational frequencies, electronic properties (HOMO/LUMO).Predicting the mechanism of urethane formation, analyzing the electronic effect of the pentyl group.
Ab Initio Methods (e.g., MP2, CCSD(T)) Highly accurate single-point energies, refined reaction barriers.Benchmarking DFT results for high-accuracy prediction of reaction kinetics. rsc.org
Solvent Models (e.g., PCM, SMD) Accounts for the effect of the solvent on reaction energetics.Simulating reactions in realistic solvent environments like THF or DMF. nih.gov

Molecular Dynamics Simulations of Isocyanate-Involved Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of complex chemical systems. udel.edu For systems involving this compound, MD is particularly useful for studying the formation and properties of the resulting polymers. researchgate.net

An MD simulation of the step-growth polymerization of this compound with a diol to form polyurethane would typically involve:

System Construction: Building an amorphous cell containing a stoichiometric mixture of this compound and diol monomers, often including a solvent.

Force Field Application: Assigning a force field (e.g., OPLS-AA, PCFF) that defines the potential energy of the system based on atomic positions, governing bonded and non-bonded interactions. udel.edu

Simulation: Solving Newton's equations of motion for the system over a set period (nanoseconds to microseconds), allowing the molecules to interact, diffuse, and react (using reactive force fields or bond-creation algorithms). nih.gov

Analysis: Analyzing the resulting trajectory to extract macroscopic and microscopic properties.

MD simulations can be used to investigate hydrogen bonding networks, segmental dynamics, microphase separation between hard (isocyanate-derived) and soft (polyol-derived) segments, and mechanical properties (e.g., glass transition temperature, elastic modulus) of the final polyurethane material. researchgate.net

Advanced Material Applications Derived from 4 Pentylphenyl Isocyanate

Polyurethane Systems and Engineering

The incorporation of novel isocyanates into polyurethane formulations is a key area of materials research, aiming to tailor properties for specific engineering applications. For a lesser-studied compound like 4-Pentylphenyl isocyanate, a systematic investigation would be required to understand its impact on polyurethane characteristics.

Structure-Property Relationships in Polyurethane Materials Incorporating this compound

The unique structure of this compound, featuring a pentyl group on the phenyl ring, would theoretically influence the structure-property relationships in any resulting polyurethane. Research would be needed to establish how this aliphatic side chain affects polymer morphology and performance. Key areas of investigation would include the impact on:

Hard Segment Packing: The bulky pentyl group might disrupt the ordering and packing of the hard segments, which are formed by the reaction of the isocyanate and a chain extender. This could, in turn, affect the material's modulus and thermal properties.

A hypothetical study might compare a this compound-based polyurethane with a polyurethane made from a more conventional aromatic isocyanate. The expected data might be presented as follows:

PropertyPolyurethane with Conventional Aromatic IsocyanateHypothetical Polyurethane with this compound
Tensile Strength (MPa)Data dependent on specific formulationTo be determined
Elongation at Break (%)Data dependent on specific formulationTo be determined
Glass Transition Temp. (°C)Data dependent on specific formulationTo be determined

This table represents a template for data that would need to be generated through empirical research.

Impact on Microphase Separation and Intermolecular Interactions within Polyurethanes

The degree of microphase separation between the hard and soft segments is a critical determinant of a polyurethane's properties. The pentyl group in this compound would likely play a significant role in this phenomenon. Scientific inquiry would focus on:

Hydrogen Bonding: The steric hindrance from the pentyl group could influence the formation of hydrogen bonds between urethane (B1682113) linkages in the hard domains.

Phase Morphology: Techniques such as Atomic Force Microscopy (AFM) and Small-Angle X-ray Scattering (SAXS) would be necessary to visualize and quantify the microphase-separated morphology.

Development of Polyurethane Foams with Tailored Properties

The use of this compound in polyurethane foams would require an evaluation of its reactivity with water (the blowing agent) and the polyol. The pentyl group might affect the cell structure and, consequently, the foam's density, insulation properties, and mechanical performance.

Influence on Mechanical Characteristics and Self-Healing Attributes of Polymeric Systems

The mechanical properties of a polyurethane, such as its tensile strength and elasticity, are directly linked to its molecular architecture. Furthermore, the development of self-healing polymers often relies on reversible chemical bonds or dynamic intermolecular interactions. Research would be needed to determine if the inclusion of this compound could contribute to self-healing mechanisms, potentially through specific intermolecular forces influenced by the pentyl chains.

Specialty Adhesive Formulations

Isocyanates are crucial components in many high-performance adhesives due to their ability to form strong covalent bonds with various substrates.

Formulation and Performance of Aqueous Polymer Isocyanate (API) Adhesives

Aqueous Polymer Isocyanate (API) adhesives are two-component systems that utilize an isocyanate crosslinker to enhance the performance of a water-based polymer emulsion. To assess the suitability of this compound for API adhesives, a research program would need to be undertaken to formulate and test adhesives, generating data on bond strength, water resistance, and curing times. A comparative analysis might look like this:

Adhesive FormulationLap Shear Strength (MPa)Water Resistance
Standard API AdhesiveData dependent on specific formulationTo be determined
API with this compoundTo be determinedTo be determined

This table illustrates the type of data that would be required from experimental studies.

Optimization of Isocyanate Cross-linking Agent Concentration in Adhesives

The concentration of the isocyanate cross-linking agent is a critical parameter that significantly influences the final properties of an adhesive formulation. In the context of wood-based composites, research has shown that optimizing the concentration of isocyanates, such as polymeric 4,4'-methylene diphenyl diisocyanate (pMDI), can lead to substantial improvements in adhesive performance. mdpi.com

Studies involving the modification of phenol-formaldehyde (PF) resins with pMDI have demonstrated a clear relationship between the isocyanate content and the adhesive's reactivity and thermal stability. The introduction of pMDI into a PF resin can accelerate the curing process. For instance, at a 20% concentration of pMDI, the formation of urethane linkages intensifies, leading to a greater number of urethane bonds and altering the reaction kinetics. mdpi.com

However, the optimization of isocyanate concentration is a balancing act. While higher concentrations can enhance certain properties, they may negatively impact others. For example, the introduction of pMDI in amounts ranging from 5% to 15% in PF resins has been observed to cause a gradual decrease in the resin's thermal stability, particularly at temperatures exceeding 300°C. mdpi.com This highlights the necessity of carefully tailoring the isocyanate concentration to achieve the desired balance of properties for a specific application.

The optimal concentration can also depend on the nature of the substrate. For particleboards made with a portion of impregnated wood particles, a lower pMDI concentration (e.g., 5%) might be sufficient to achieve the desired strength. In contrast, for boards made entirely of impregnated particles, a higher concentration (e.g., 10%) may be necessary to attain comparable performance to the reference standards. mdpi.com

Table 1: Effect of pMDI Concentration on PF/pMDI Resin Properties

pMDI Concentration (%) Effect on Reactivity Effect on Thermal Stability (at >300°C) Optimal for 50% Impregnated Particles Optimal for 100% Impregnated Particles
5-15 Gradual increase Gradual decrease 5% -
20 Intensified urethane linkage formation - - 10%

Data synthesized from research on PF/pMDI adhesives. mdpi.com

Adhesion Mechanisms and Performance in Wood-Based Composites

The exceptional performance of isocyanate-based adhesives in wood-based composites stems from a combination of chemical and mechanical adhesion mechanisms. Isocyanates are highly reactive compounds that can form strong and durable covalent bonds with the hydroxyl groups present in wood constituents like cellulose (B213188) and lignin. mdpi.com This chemical bonding is a primary contributor to the high adhesion strength observed with these adhesives.

Beyond chemical bonding, mechanical interlocking also plays a crucial role. The ability of the adhesive to penetrate the porous structure of the wood is essential for creating a strong bond. mdpi.com Factors such as the viscosity of the adhesive, the pressure applied during bonding, and the moisture content of the wood all influence the extent of adhesive penetration. researchgate.net A well-formulated isocyanate adhesive will have the appropriate viscosity to wet the wood surface effectively and penetrate its structure before curing.

The performance of isocyanate adhesives is evident in the mechanical properties of the resulting wood composites. Studies have shown that wood-polymer composites bonded with polyamide 6 (PA 6), which has polar characteristics that can interact with wood, exhibit maximum tensile shear strengths comparable to those of commercial joints bonded with traditional formaldehyde-containing adhesives. mdpi.com Even more hydrophobic polymers can achieve sound bonding through the formation of an interphase by polymer penetration into the wood structure. mdpi.com

Table 2: Adhesion Mechanisms of Isocyanates in Wood Composites

Adhesion Mechanism Description Contributing Factors
Chemical Bonding Formation of covalent urethane bonds between isocyanate groups and hydroxyl groups of wood (cellulose, lignin). High reactivity of isocyanate groups.
Mechanical Interlocking Penetration of the adhesive into the porous wood structure, creating a physical anchor. Adhesive viscosity, pressure, wood moisture content.
Improved Bond Line Morphology Toughening of the adhesive matrix, leading to enhanced strength. Interaction between isocyanate and base resin (if applicable).
Enhanced Water Resistance Reduction of water accessibility to wood's hydroxyl groups due to chemical reaction with isocyanates. Covalent bonding of isocyanate to wood components.

Functional Polymers and Coatings

Synthesis of Thermoplastic Materials Utilizing this compound

This compound can be utilized in the synthesis of various thermoplastic materials, most notably thermoplastic polyurethanes (TPUs). The general synthesis of TPUs involves the reaction of a diisocyanate with a polyol and a chain extender. google.comresearchgate.net In this context, this compound would serve as the diisocyanate component.

The synthesis is typically a two-step process. In the first step, an excess of the diisocyanate (this compound) is reacted with a long-chain polyol (such as a polyether or polyester (B1180765) polyol) to form a prepolymer. google.com This prepolymer is terminated with isocyanate groups. In the second step, a short-chain diol, known as a chain extender (e.g., 1,4-butanediol), is added to react with the remaining isocyanate groups, linking the prepolymer chains together to form a high molecular weight thermoplastic polyurethane. google.com

The properties of the resulting TPU, such as its hardness, elasticity, and thermal stability, can be tailored by carefully selecting the type and ratio of the polyol and chain extender used in conjunction with the this compound. The pentylphenyl group in the isocyanate is expected to impart a degree of hydrophobicity and potentially influence the morphology and phase separation of the hard and soft segments within the polyurethane structure, thereby affecting its final properties.

Incorporation into Synthetic Rubbers and Elastomeric Compounds

In the broader context of isocyanates in elastomers, they are used to improve the adhesion of rubber to reinforcing fibers and to enhance the mechanical properties of the rubber compound. For instance, in the production of tires, isocyanates can be used to promote the bonding between the rubber and the tire cord.

Role as a Monomer in Novel Polymerization Processes

This compound can serve as a monomer in various polymerization processes beyond traditional polyurethane synthesis. The isocyanate group is highly reactive and can undergo a variety of addition reactions, making it a versatile building block for novel polymers.

One area of interest is the ring-opening copolymerization (ROCOP) of epoxides with isocyanates. chemrxiv.org This process offers an alternative pathway for the synthesis of polyurethanes with different linkages, such as tertiary carbamate (B1207046) linkages, which can lead to new material properties. chemrxiv.org In such a process, this compound could be copolymerized with an epoxide monomer in the presence of a suitable catalyst.

Furthermore, isocyanates can be involved in the synthesis of polyureas through reaction with amines. wikipedia.org This reaction is generally very fast and can be used to produce a wide range of polyurea-based materials. While polymethylene polyphenylene isocyanate is a common polyisocyanate used for this purpose, the principles can be extended to other isocyanates. wikipedia.org

The use of this compound as a monomer allows for the incorporation of the pentylphenyl moiety into the polymer backbone, which can be used to control properties such as solubility, thermal behavior, and surface energy of the resulting polymer.

Polymeric Components for Optical Electronic Applications, e.g., Liquid-Crystal Displays

The structure of this compound makes it a candidate for use in the synthesis of polymeric components for optical electronic applications, particularly in the field of liquid-crystal displays (LCDs). The pentylphenyl group is a common mesogenic unit found in many liquid crystal molecules.

One key application is in the formation of polymer-dispersed liquid crystals (PDLCs) and polymer-stabilized liquid crystals (PSLCs). frontiersin.org In these technologies, a liquid crystal material is dispersed within a polymer matrix. The polymer matrix is often formed by the in-situ polymerization of monomers, which can include isocyanates that react to form a polyurethane network. The properties of the polymer network, which can be influenced by the structure of the isocyanate monomer, play a crucial role in the electro-optical performance of the display.

By incorporating this compound into the polymer network, it is possible to tailor the anchoring of the liquid crystal molecules at the polymer-liquid crystal interface. The similarity in structure between the isocyanate's pentylphenyl group and the liquid crystal molecules could lead to favorable interactions, potentially improving the switching characteristics and stability of the display.

Furthermore, polymeric liquid crystals (PLCs) are a class of materials where the liquid crystalline mesogens are part of the polymer chain. wikipedia.org this compound could be used as a monomer to synthesize side-chain liquid crystalline polymers, where the pentylphenyl isocyanate moiety is attached as a side group to a polymer backbone. Such materials could find applications in various optical components where the combination of polymeric properties and liquid crystalline behavior is desired.

Table 3: Potential Applications of this compound-Derived Polymers in Optical Electronics

Application Role of this compound Potential Benefits
Polymer-Dispersed Liquid Crystals (PDLCs) Monomer for the polymer matrix. Improved anchoring of liquid crystal molecules, enhanced electro-optical properties.
Polymer-Stabilized Liquid Crystals (PSLCs) Monomer for the stabilizing polymer network. Tailored polymer-liquid crystal interactions, improved switching behavior.
Polymeric Liquid Crystals (PLCs) Monomer for synthesizing side-chain liquid crystalline polymers. Combination of polymeric processability with liquid crystalline properties for optical components.

Spectroscopic Characterization and Structural Elucidation of 4 Pentylphenyl Isocyanate

Infrared Spectroscopy (IR) for NCO Functional Group Analysis

Infrared (IR) spectroscopy is a primary tool for the identification of the isocyanate (–N=C=O) functional group, which is the most characteristic feature of the 4-Pentylphenyl isocyanate molecule. The isocyanate group exhibits a strong and sharp absorption band due to the asymmetric stretching vibration of the N=C=O bond. This peak is typically found in a distinct region of the IR spectrum, generally between 2240 and 2280 cm⁻¹ spectroscopyonline.com.

For this compound, this characteristic absorption is the most intense and readily identifiable peak in its IR spectrum, confirming the presence of the isocyanate functionality. Its high intensity is a result of the large change in dipole moment associated with this vibrational mode spectroscopyonline.com. The spectrum of the closely related compound, 4-Ethylphenyl isocyanate, shows this strong N=C=O stretching band, providing a reference for the expected spectrum of the 4-pentyl derivative nist.gov.

Other significant absorption bands expected in the IR spectrum of this compound include:

Aromatic C-H Stretching: Peaks typically appear just above 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the phenyl ring.

Aliphatic C-H Stretching: Strong absorptions are expected in the 2850-2960 cm⁻¹ region, arising from the symmetric and asymmetric stretching vibrations of the C-H bonds in the pentyl group.

Aromatic C=C Stretching: A series of medium to weak bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene (B151609) ring.

The precise identification of the NCO peak is crucial for monitoring chemical reactions involving this compound, as the disappearance of this band signifies the consumption of the isocyanate group researchgate.net.

Interactive Data Table: Expected Infrared Absorption Bands for this compound
Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3100-3000C-H StretchAromaticMedium
~2960-2850C-H StretchAlkyl (Pentyl)Strong
~2280-2240 N=C=O Asymmetric Stretch Isocyanate Strong, Sharp
~1600, ~1500C=C StretchAromatic RingMedium
~1465CH₂ BendAlkyl (Pentyl)Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the detailed chemical structure of this compound by providing information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound provides a distinct signature for both the aromatic and the aliphatic pentyl portions of the molecule. Based on data from analogous compounds like p-tolyl isocyanate and other p-substituted benzene derivatives, a predictable pattern of signals can be anticipated rsc.orgresearchgate.net.

The protons on the para-substituted benzene ring are expected to appear as two distinct doublets in the aromatic region of the spectrum (typically δ 7.0-7.5 ppm). These two signals arise because the protons ortho to the pentyl group are in a different chemical environment than the protons ortho to the isocyanate group, resulting in an AA'BB' splitting pattern that often simplifies to two doublets.

The aliphatic protons of the pentyl group will appear in the upfield region of the spectrum (typically δ 0.8-2.7 ppm).

The terminal methyl (CH₃) group is expected to produce a triplet around δ 0.9 ppm.

The three methylene (B1212753) (CH₂) groups in the middle of the chain will appear as a complex multiplet in the δ 1.3-1.7 ppm range.

The methylene group directly attached to the aromatic ring (benzylic protons) will be the most downfield of the aliphatic signals, appearing as a triplet around δ 2.6 ppm due to deshielding by the phenyl ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to NCO)~7.2 - 7.4Doublet2H
Aromatic (ortho to pentyl)~7.0 - 7.2Doublet2H
Benzylic (-CH₂ -Ph)~2.6Triplet2H
Alkyl (-CH₂-CH₂ -CH₂-CH₃)~1.6Multiplet2H
Alkyl (-CH₂ -CH₂-CH₃)~1.3Multiplet4H
Terminal Methyl (-CH₃)~0.9Triplet3H

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. For this compound, distinct signals are expected for the isocyanate carbon, the aromatic carbons, and the aliphatic carbons of the pentyl chain. Data from phenyl isocyanate and 4,4'-Methylenebis(phenyl isocyanate) serve as excellent references for predicting the chemical shifts chemicalbook.comdtic.milresearchgate.netchemicalbook.comspectrabase.com.

Isocyanate Carbon (–N=C=O): This carbon is highly deshielded and is expected to appear as a singlet in the δ 120-130 ppm region.

Aromatic Carbons: Four distinct signals are anticipated for the aromatic carbons due to the para-substitution pattern. The carbon atom bonded to the isocyanate group (ipso-carbon) will be downfield, while the carbon bonded to the pentyl group will also have a characteristic shift. The remaining two signals correspond to the ortho and meta carbons.

Aliphatic Carbons: Five separate signals are expected for the pentyl group, with the benzylic carbon appearing around δ 35 ppm and the terminal methyl carbon appearing most upfield, around δ 14 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
Isocyanate (C =O)~125
Aromatic (C-NCO)~130
Aromatic (C-Pentyl)~145
Aromatic (CH, ortho to NCO)~120
Aromatic (CH, ortho to pentyl)~129
Benzylic (-CH₂ -Ph)~35
Alkyl (-CH₂-CH₂ -Ph)~31
Alkyl (-CH₂ -CH₂-CH₃)~30
Alkyl (-CH₂-CH₃)~22
Terminal Methyl (-CH₃)~14

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which can further confirm its structure. The molecular formula of the compound is C₁₂H₁₅NO, giving it a monoisotopic mass of approximately 189.12 Da uni.lu.

In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 189. The fragmentation pattern would likely involve characteristic cleavages:

Benzylic Cleavage: A major fragmentation pathway would be the cleavage of the bond between the first and second carbon of the pentyl chain. This would result in a stable benzylic cation at m/z = 132 (M - C₄H₉)⁺ or a tropylium (B1234903) ion rearrangement.

McLafferty Rearrangement: If sterically possible, a hydrogen atom from the gamma-carbon of the pentyl chain could be transferred to the aromatic ring or isocyanate group, leading to the elimination of a neutral alkene (propene, C₃H₆) and a fragment ion at m/z = 147.

Loss of the Pentyl Group: Cleavage of the bond between the benzylic carbon and the aromatic ring would lead to the loss of the entire pentyl group, generating a fragment at m/z = 118, corresponding to the phenyl isocyanate cation.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
m/z ValuePredicted Fragment IonFragmentation Pathway
189[C₁₂H₁₅NO]⁺Molecular Ion (M⁺)
132[C₈H₈NO]⁺Loss of butyl radical (•C₄H₉) via benzylic cleavage
118[C₇H₄NO]⁺Loss of pentyl radical (•C₅H₁₁)
91[C₇H₇]⁺Tropylium ion from cleavage of C-NCO bond

Advanced X-ray Diffraction Studies for Solid-State Structures of Related Derivatives

While a crystal structure for this compound itself may not be readily available, X-ray diffraction studies on closely related derivatives, such as the phenyl isocyanate dimer, provide critical insights into the expected solid-state conformation rsc.org. X-ray crystallography reveals precise bond lengths, bond angles, and intermolecular interactions in the crystalline state.

Computational Spectroscopic Predictions and Data Interpretation

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful complementary tool for interpreting experimental spectroscopic data. Methods such as B3LYP with basis sets like 6-31G(d) are commonly used to model the properties of organic molecules, including aryl isocyanates researchgate.netopensciencepublications.com.

For this compound, computational methods can be used to:

Predict IR Frequencies: Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. This helps in assigning the experimental IR bands, including the characteristic N=C=O stretch and the various C-H and C=C vibrations nih.gov.

Predict NMR Chemical Shifts: DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. Comparing these predicted values with experimental data aids in the definitive assignment of each signal to the correct atom in the molecule.

Elucidate Molecular Geometry: Energy minimization calculations can determine the most stable three-dimensional conformation of the molecule, providing information on bond lengths, bond angles, and dihedral angles, which complements the data obtained from X-ray diffraction of related compounds.

These computational predictions provide a theoretical framework that enhances the confidence in the structural elucidation derived from experimental spectroscopic techniques.

Emerging Research Directions and Future Perspectives for 4 Pentylphenyl Isocyanate

Sustainable and Green Chemistry Approaches in Isocyanate Synthesis

The traditional synthesis of isocyanates relies heavily on the use of phosgene (B1210022), a highly toxic and corrosive gas. patsnap.com This process poses significant safety and environmental risks, prompting a global research effort to develop safer, more sustainable alternatives. rsc.orgrsc.org The principles of green chemistry—reducing waste, using less hazardous chemicals, and improving energy efficiency—are central to the future production of 4-pentylphenyl isocyanate.

Key phosgene-free synthetic routes are being actively explored and optimized:

Carbonylation Reactions: These methods avoid phosgene by using other carbonyl sources. The oxidative carbonylation of amines and the reductive carbonylation of nitro compounds are promising pathways. bdmaee.net A particularly "green" approach involves using carbon dioxide (CO2) as a renewable C1 feedstock, reacting it with the corresponding 4-pentylaniline (B1581728) to form a carbamate (B1207046) intermediate, which is then dehydrated to yield the isocyanate. adhesivesmag.com

Thermal Decomposition of Carbamates: This is a well-established non-phosgene route where a carbamate precursor is heated to yield the isocyanate and an alcohol, which can often be recycled. bdmaee.net Research in this area focuses on developing highly efficient and selective catalysts to lower the decomposition temperature, thereby saving energy and preventing side reactions.

The Curtius Rearrangement: This classic reaction involves the thermal decomposition of an acyl azide, derived from a carboxylic acid, to produce an isocyanate. chemrxiv.org Modern advancements are making this route safer and more efficient, for instance, by using flow chemistry to handle potentially unstable azide intermediates on a small scale continuously. chemrxiv.org

Bio-based Feedstocks: A long-term goal is to produce isocyanates from renewable biomass. rsc.orgresearchgate.net Research is exploring the conversion of bio-derived molecules, such as those from lignin or vegetable oils, into aromatic amines like 4-pentylaniline, which can then be converted to this compound via established phosgene-free methods. rsc.orgresearchgate.net This approach would significantly reduce the carbon footprint of the resulting materials.

The following table summarizes the key advantages and challenges of these emerging green synthesis methods.

Synthesis MethodCore ReactantsKey AdvantagesCurrent Research Challenges
CO2-based Carbonylation 4-Pentylaniline, CO2, Dehydrating AgentUtilizes a waste product (CO2); avoids highly toxic reagents.Requires efficient catalysts; harsh reaction conditions may be needed due to CO2 stability.
Carbamate Decomposition 4-Pentyl N-phenyl carbamatePhosgene-free; alcohol byproduct can be recycled.High temperatures often required; catalyst development is crucial for efficiency.
Curtius Rearrangement 4-Pentylbenzoic acid derivativeHigh purity of isocyanate; avoids amine starting material.Use of potentially explosive azide intermediates; requires careful process control (e.g., flow chemistry).
Bio-based Routes Biomass-derived precursorsRenewable feedstock; reduces fossil fuel dependence.Complex multi-step synthesis; achieving economic viability and scalability.

Rational Design of this compound-Derived Materials for Niche Applications

The unique structure of this compound, featuring a rigid phenyl ring and a flexible pentyl chain, makes it an ideal building block for materials with highly tailored properties, particularly in the realm of liquid crystals (LCs). The 4-pentylbiphenyl moiety is a well-known mesogen, a component that induces liquid crystalline phases. researchgate.netwikipedia.org By reacting this compound with appropriate co-monomers, researchers can rationally design polymers with advanced optical, responsive, and mechanical properties.

A primary focus is the creation of Liquid Crystal Elastomers (LCEs) . These are lightly cross-linked polymer networks that combine the elasticity of rubber with the self-organizing properties of liquid crystals. When materials derived from this compound are incorporated into an LCE network, the orientation of the mesogenic side chains can be controlled by external stimuli like heat or light. This allows for the design of "smart" materials with applications in:

Actuators and Artificial Muscles: LCEs can undergo significant, reversible shape changes in response to temperature, making them suitable for soft robotics and biomedical devices.

Tunable Optics: The orientation of the liquid crystal domains can alter the material's refractive index, enabling applications in adaptive lenses, optical shutters, and reflective displays.

Sensors: The mechanical deformation of an LCE can disrupt the liquid crystal alignment, leading to a detectable optical or electrical signal, which is useful for creating sensitive strain or pressure sensors.

Rational design in this context involves the precise control of several molecular parameters to achieve the desired macroscopic performance.

Design ParameterInfluence on Material PropertiesTarget Application
Cross-linking Density Controls stiffness, elasticity, and the magnitude of shape change.High deformation for actuators; stability for optical films.
Co-monomer Structure Modifies transition temperatures (e.g., nematic-to-isotropic), solubility, and mechanical strength.Tailoring operating temperature for sensors and displays.
Mesogen Concentration Affects the degree of ordering and the responsiveness to stimuli.Strong optical response for smart windows; high actuation strain for artificial muscles.
Polymer Backbone Flexibility Influences the glass transition temperature and the speed of response.Fast-switching optical components; durable elastomers.

Integration into Multifunctional Composite Materials and Hybrid Systems

The next frontier for materials based on this compound lies in their integration into multifunctional composites and hybrid systems. This involves combining polymers derived from this isocyanate with other materials (e.g., nanoparticles, conductive fillers, other polymers) to create a single system with multiple, often synergistic, functionalities. mdpi.com

Emerging research directions include:

Stimuli-Responsive Composites: By embedding conductive fillers like carbon nanotubes or graphene into a this compound-based LCE matrix, it is possible to create materials that change shape in response to an electrical voltage (electro-actuation). researchgate.net This opens doors for more precise and faster-responding actuators.

Self-Sensing Materials: The inherent sensitivity of the liquid crystalline structure to strain can be combined with piezoelectric or conductive fillers. The resulting composite could simultaneously bear a structural load and monitor its own stress, strain, or damage in real-time, a key function for structural health monitoring in aerospace and civil engineering. mdpi.com

Hybrid Organic-Inorganic Systems: this compound can be reacted with molecules that also contain inorganic moieties, such as silanes, through sol-gel chemistry. researchgate.net This creates hybrid polymers that combine the flexibility and responsiveness of the organic isocyanate portion with the hardness, thermal stability, and barrier properties of an inorganic glass-like network. Such materials are promising for creating durable, scratch-resistant, and smart coatings.

Isocyanate-Phenolic Hybrid Resins: Co-polymerizing this compound with phenolic resins can lead to hybrid thermosets. ncsu.edu This approach could improve the toughness and thermal stability of traditional phenolic resins while potentially introducing the responsive properties of the pentylphenyl group.

Predictive Modeling and Machine Learning Applications in Isocyanate Chemistry and Polymer Design

The traditional trial-and-error approach to materials discovery is slow and resource-intensive. specialchem.com The complexity of polyurethane and polyurea chemistry, where small changes in isocyanate structure or formulation can lead to large changes in final properties, makes it an ideal candidate for computational and data-driven methods. mdpi.com

Quantum Chemical Modeling: First-principles methods like Density Functional Theory (DFT) are being used to understand the fundamental reactivity of isocyanates. nih.govmdpi.com For this compound, these models can:

Predict its reactivity with different polyols or amines. mdpi.com

Calculate the energetics of side reactions, such as dimerization or trimerization into isocyanurates. rsc.org

Simulate the mechanism of catalytic reactions to help design more efficient green synthesis pathways. mdpi.com

Molecular Dynamics (MD) Simulations: Atomistic simulations can model the behavior of polymer chains derived from this compound. mdpi.com MD is crucial for predicting how the molecular structure translates to macroscopic properties, such as:

The formation and stability of liquid crystal phases.

Mechanical properties like modulus and elasticity.

The glass transition temperature and thermal stability.

Interactions with nanoparticles or other components in a composite.

Machine Learning (ML) and Artificial Intelligence (AI): ML is revolutionizing materials design by learning from existing data to predict the properties of new, hypothetical materials. adhesivesmag.comfrontiersin.org In the context of this compound, an ML framework could:

Accelerate Discovery: By training models on databases of existing polymers, researchers can screen millions of virtual polymers made from this compound and various co-monomers to identify candidates with superior properties before ever synthesizing them in a lab. specialchem.com

Predict Reactivity: ML models can be trained to predict the chemical reactivity and compatibility between different components, helping to avoid unwanted side reactions in complex formulations. rsc.orgnih.gov

Reverse Design (Inverse Design): Advanced ML models can work backward. Instead of predicting properties from a structure, they can suggest the optimal chemical structure—including the ideal isocyanate and co-monomers—needed to achieve a specific target property, such as a particular transition temperature or tensile strength. adhesivesmag.com

The integration of these predictive tools is creating a new paradigm for the development of materials based on this compound, enabling faster, cheaper, and more targeted innovation.

Q & A

What are the recommended laboratory synthesis routes for 4-Pentylphenyl isocyanate, and how do reaction conditions influence yield?

Basic Research Question
this compound is typically synthesized via phosgenation of the corresponding amine or through non-phosgenation routes using urea derivatives. For example, thiocarbanilide analogs can react with reagents like phosphorus pentoxide or sulfuric acid under controlled temperatures (60–80°C) to yield isocyanates . Solvent choice (e.g., dichloromethane or toluene) and catalyst selection (e.g., Lewis acids) critically affect reaction efficiency. Purity can be monitored via gas chromatography (GC) with flame ionization detection, comparing retention times to known standards .

How can researchers resolve discrepancies in reactivity data for this compound in nucleophilic addition reactions?

Advanced Research Question
Conflicting reactivity data often arise from solvent polarity, temperature fluctuations, or trace moisture. For example, kinetic studies in anhydrous tetrahydrofuran (THF) may show faster reaction rates with amines compared to aqueous-organic mixtures. To address contradictions:

  • Conduct controlled experiments with inert atmospheres (e.g., nitrogen glovebox).
  • Use Karl Fischer titration to verify solvent dryness .
  • Compare results to computational models (e.g., DFT calculations) to validate mechanistic hypotheses .

What are the optimal indirect GC methods for quantifying this compound in complex matrices?

Advanced Research Question
Indirect GC analysis via derivatization with n-dibutylamine (n-DBA) is preferred over direct methods due to the compound’s thermal lability and moisture sensitivity . Key steps:

React excess n-DBA with the isocyanate at 25°C for 1 hour.

Quantify unreacted n-DBA using a DB-5 capillary column (30 m × 0.25 mm ID) and internal standards (e.g., triphenylphosphate).

Validate with calibration curves (R² > 0.995) and spike-recovery tests (85–115% recovery).
This method avoids decomposition artifacts and supports analysis in polymer matrices or biological samples .

What safety protocols mitigate risks during this compound handling?

Basic Research Question
While specific ecotoxicity data are limited , general precautions include:

  • Use of NIOSH-approved respirators (N95) and nitrile gloves.
  • Conduct reactions in fume hoods with <50% relative humidity to prevent hydrolysis .
  • Store under argon at -20°C to inhibit polymerization.
  • Monitor airborne exposure via HPLC analysis of urea derivatives post-sampling .

How can this compound be functionalized for material science applications?

Advanced Research Question
The isocyanate group enables covalent bonding with hydroxyl- or amine-functionalized surfaces. For polymer composites:

  • React with polyols (e.g., polyethylene glycol) at 70°C to form polyurethanes.
  • Characterize crosslinking efficiency via FTIR (disappearance of NCO peak at ~2270 cm⁻¹) .
  • For bioactive surfaces, conjugate with chitosan or proteins using spacer arms (e.g., PEG-NH₂) to reduce steric hindrance .

What analytical challenges arise in detecting trace degradation products of this compound?

Advanced Research Question
Degradation products (e.g., 4-pentylaniline) require sensitive detection due to potential toxicity. Strategies include:

  • LC-MS/MS with electrospray ionization (ESI+) and multiple reaction monitoring (MRM).
  • Solid-phase extraction (SPE) using C18 cartridges to concentrate analytes .
  • Cross-validate with GC-MS in electron impact (EI) mode to confirm fragmentation patterns .

How do solvent polarity and temperature affect the stability of this compound?

Basic Research Question
Stability decreases in polar protic solvents (e.g., water, alcohols) due to rapid hydrolysis. In aprotic solvents (e.g., hexane, ethyl acetate), shelf life extends to weeks at -20°C. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 72 hours in anhydrous acetonitrile .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.